molecular formula C8H10FNO B13943536 [2-(Aminomethyl)-5-fluorophenyl]methanol

[2-(Aminomethyl)-5-fluorophenyl]methanol

Katalognummer: B13943536
Molekulargewicht: 155.17 g/mol
InChI-Schlüssel: JHSLUJQYMRLRGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Aminomethyl)-5-fluorophenyl]methanol is an organic compound with the molecular formula C8H10FNO It is a fluorinated aromatic alcohol that contains both an amino group and a hydroxyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) and solvents like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of [2-(Aminomethyl)-5-fluorophenyl]methanol may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes and continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is also becoming increasingly important in industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Aminomethyl)-5-fluorophenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include carbonyl compounds (from oxidation), amines (from reduction), and substituted benzene derivatives (from substitution reactions).

Wissenschaftliche Forschungsanwendungen

[2-(Aminomethyl)-5-fluorophenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of [2-(Aminomethyl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [5-(Aminomethyl)-2-fluorophenyl]methanol: Similar in structure but with different positional isomerism.

    [2-(Aminomethyl)-4-fluorophenyl]methanol: Another positional isomer with distinct chemical properties.

    [2-(Aminomethyl)-5-chlorophenyl]methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

[2-(Aminomethyl)-5-fluorophenyl]methanol is unique due to the specific positioning of the amino and hydroxyl groups on the fluorinated benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H10FNO

Molekulargewicht

155.17 g/mol

IUPAC-Name

[2-(aminomethyl)-5-fluorophenyl]methanol

InChI

InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,4-5,10H2

InChI-Schlüssel

JHSLUJQYMRLRGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)CO)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.